molecular formula C19H20FN3OS B12455689 2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12455689
M. Wt: 357.4 g/mol
InChI Key: ZHAGXVPYSQIVPT-UHFFFAOYSA-N
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Description

3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA typically involves the reaction of 2-fluorobenzoyl chloride with 4-(piperidin-1-yl)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Base: Triethylamine or pyridine

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its thiourea moiety.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cancer research.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group is known to form strong hydrogen bonds and can act as an inhibitor of certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Known for its use in enzyme inhibition studies.

    Benzoylthiourea: Used in the synthesis of various pharmaceuticals.

    Fluorobenzoylthiourea: Similar in structure but with different substituents affecting its reactivity and applications.

Uniqueness

3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is unique due to the presence of both fluorobenzoyl and piperidinyl groups, which confer specific chemical properties and potential biological activities that are distinct from other thioureas.

Properties

Molecular Formula

C19H20FN3OS

Molecular Weight

357.4 g/mol

IUPAC Name

2-fluoro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C19H20FN3OS/c20-17-7-3-2-6-16(17)18(24)22-19(25)21-14-8-10-15(11-9-14)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,21,22,24,25)

InChI Key

ZHAGXVPYSQIVPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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